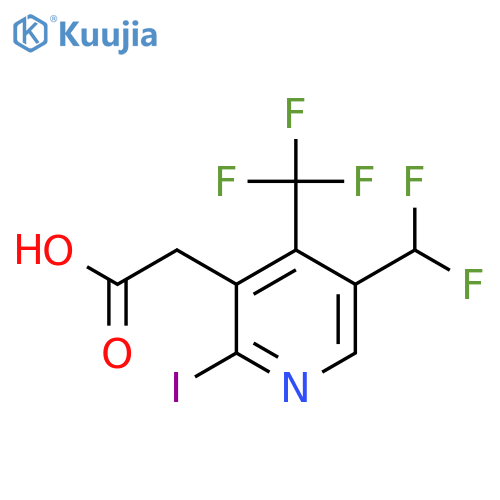

Cas no 1805602-04-3 (5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid)

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid

-

- インチ: 1S/C9H5F5INO2/c10-7(11)4-2-16-8(15)3(1-5(17)18)6(4)9(12,13)14/h2,7H,1H2,(H,17,18)

- InChIKey: QAJWVUYMQSNSFF-UHFFFAOYSA-N

- ほほえんだ: IC1C(CC(=O)O)=C(C(F)(F)F)C(C(F)F)=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 312

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.2

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019813-500mg |

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid |

1805602-04-3 | 95% | 500mg |

$1,701.85 | 2022-04-01 | |

| Alichem | A029019813-250mg |

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid |

1805602-04-3 | 95% | 250mg |

$940.80 | 2022-04-01 | |

| Alichem | A029019813-1g |

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid |

1805602-04-3 | 95% | 1g |

$2,952.90 | 2022-04-01 |

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acidに関する追加情報

5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid: A Comprehensive Overview

The compound CAS No. 1805602-04-3, also known as 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyridine ring substituted with several functional groups, including a difluoromethyl group at position 5, an iodo group at position 2, and a trifluoromethyl group at position 4, along with an acetic acid moiety at position 3.

The presence of these substituents imparts unique chemical and physical properties to the molecule. The trifluoromethyl group, for instance, is known to enhance the stability and bioavailability of compounds due to its electron-withdrawing nature. Similarly, the difluoromethyl group contributes to the molecule's lipophilicity, which is crucial for its potential interaction with biological targets. The iodo group, being a halogen, plays a significant role in modulating the electronic properties of the molecule and can influence its reactivity in various chemical reactions.

Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. For example, researchers have explored the use of such compounds in targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The acetic acid moiety in this compound suggests its potential as a prodrug or as a component in bioconjugate chemistry, where it can be linked to other molecules to enhance targeting or delivery efficiency.

The synthesis of 5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid involves a series of carefully designed chemical reactions. These include nucleophilic substitutions, electrophilic aromatic substitutions, and fluorination processes. The incorporation of iodine into the structure is particularly challenging due to its high reactivity and tendency to undergo elimination reactions under certain conditions. Advanced synthetic techniques, such as Suzuki coupling or Buchwald-Hartwig amination, may be employed to achieve precise control over the substitution pattern on the pyridine ring.

In terms of pharmacological properties, this compound exhibits promising activity in preliminary assays targeting kinases and other enzymes relevant to disease pathways. The trifluoromethyl and difluoromethyl groups contribute to its selectivity by fine-tuning its binding affinity to specific protein domains. Additionally, computational studies using molecular docking have revealed potential interactions between this compound and key residues in target proteins, further supporting its therapeutic potential.

One area of active research involving this compound is its application in targeted drug delivery systems. By modifying the acetic acid moiety or incorporating additional functional groups, scientists aim to enhance its ability to cross cellular membranes or bind to specific receptors on target cells. This approach could significantly improve the efficacy of treatments while minimizing off-target effects.

In conclusion, CAS No. 1805602-04-3 represents a cutting-edge advancement in medicinal chemistry with vast opportunities for further exploration. Its unique structural features and promising biological activities make it a valuable candidate for developing innovative therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound holds great promise for addressing unmet medical needs across various disease areas.

1805602-04-3 (5-(Difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-3-acetic acid) 関連製品

- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)

- 1159816-76-8(5-Cyclopropylthiophen-2-amine)

- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)

- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)